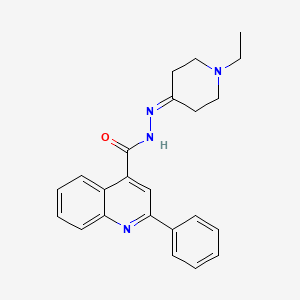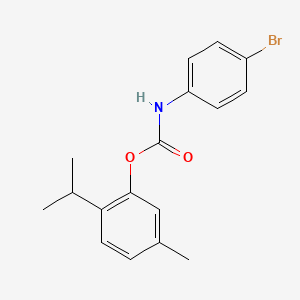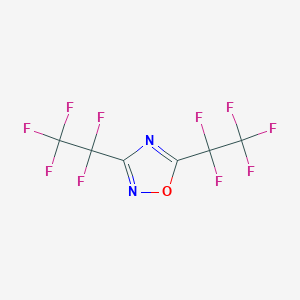
3,5-Bis(pentafluoroethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(pentafluoroethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties. The presence of pentafluoroethyl groups makes it highly electronegative and chemically stable, which is valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(pentafluoroethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pentafluoroethyl-substituted nitriles with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(pentafluoroethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
3,5-Bis(pentafluoroethyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives, due to its chemical stability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which 3,5-Bis(pentafluoroethyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The electronegative pentafluoroethyl groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole
- 3,5-Bis(difluoromethyl)-1,2,4-oxadiazole
- 3,5-Bis(fluoromethyl)-1,2,4-oxadiazole
Uniqueness
3,5-Bis(pentafluoroethyl)-1,2,4-oxadiazole stands out due to the presence of pentafluoroethyl groups, which impart higher electronegativity and chemical stability compared to its analogs. This makes it particularly useful in applications requiring robust and durable materials.
Properties
CAS No. |
4314-44-7 |
|---|---|
Molecular Formula |
C6F10N2O |
Molecular Weight |
306.06 g/mol |
IUPAC Name |
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C6F10N2O/c7-3(8,5(11,12)13)1-17-2(19-18-1)4(9,10)6(14,15)16 |
InChI Key |
RIKKTRGTRISOKW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


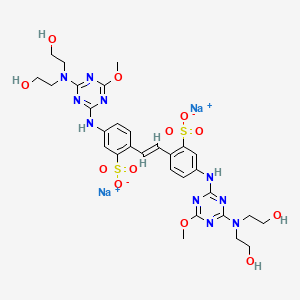
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
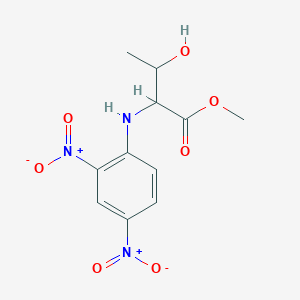
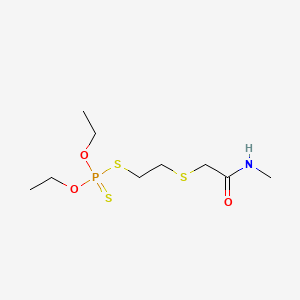
![N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline](/img/structure/B14158191.png)
![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
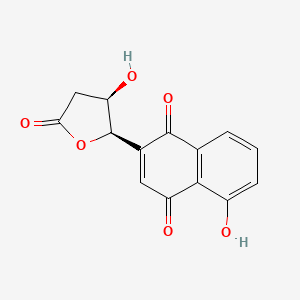
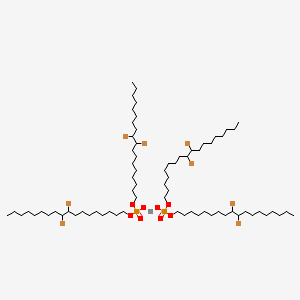
![methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate](/img/structure/B14158221.png)
![N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14158229.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B14158238.png)
![1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14158249.png)
